1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
Description
1-(Ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a diazepane derivative featuring dual sulfonyl substituents: an ethanesulfonyl group at position 1 and a 1-methylimidazole sulfonyl group at position 2.
Synthetic routes for such compounds often involve sequential sulfonylation of the diazepane ring using sulfonyl chlorides under basic conditions, as exemplified in methodologies for related triazole and imidazole derivatives . The dual sulfonyl groups likely improve metabolic stability compared to non-sulfonylated analogs, though this hypothesis requires experimental validation.
Properties
IUPAC Name |
1-ethylsulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S2/c1-3-20(16,17)14-5-4-6-15(8-7-14)21(18,19)11-9-13(2)10-12-11/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZCCGHCMVWUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure features a diazepane ring, which is known for its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the diazepane core and subsequent sulfonation processes. A detailed synthetic pathway is crucial for understanding its biological activity.
Anticoagulant Activity
Recent studies have highlighted the potential anticoagulant properties of diazepane derivatives. For instance, compounds similar to this compound have been shown to inhibit Factor Xa, a key enzyme in the coagulation cascade. One study reported an IC50 value of 6.8 nM for a related diazepane derivative, indicating significant potency as an anticoagulant without prolonging bleeding time .
Antimicrobial Properties
The imidazole moiety present in the compound contributes to its antimicrobial properties. Research indicates that imidazole derivatives exhibit a range of activities against bacteria and fungi. The specific biological evaluations have demonstrated that these compounds can act as effective antibacterial agents, with some derivatives showing activity against resistant strains .
Anti-inflammatory Effects
Compounds containing imidazole and diazepane structures are also being investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, positioning them as potential therapeutic agents for inflammatory diseases .
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Factor Xa Inhibition : A study focused on various diazepane derivatives revealed that modifications to the sulfonamide group significantly enhanced anticoagulant activity. The findings suggested that structural variations could optimize interactions with the active site of Factor Xa .
- Antimicrobial Activity : In vitro tests conducted on imidazole derivatives demonstrated broad-spectrum antimicrobial activity. The results indicated that specific substitutions on the imidazole ring could enhance efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : Research into related compounds has shown promise in reducing inflammation markers in animal models, suggesting a mechanism that involves modulation of immune responses .
Data Tables
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual sulfonyl groups distinguish it from mono-substituted analogs like the 3-chlorophenyl-pyrazole derivative . This may enhance hydrogen-bonding capacity or alter receptor selectivity.
- Unlike nitroimidazole derivatives , the target lacks redox-active groups, suggesting divergent biological mechanisms (e.g., receptor antagonism vs. pro-drug activation).
Pharmacological and Functional Comparisons
Serotonin Receptor Selectivity
The 3-chlorophenyl-pyrazole diazepane analog (Table 4 in ) exhibits high selectivity for 5-HT7 receptors (5-HT7R) , with minimal off-target binding to other serotonin receptors. This selectivity is attributed to the chlorophenyl group’s steric and electronic compatibility with 5-HT7R’s hydrophobic subpocket. In contrast, the target compound’s imidazole sulfonyl group may favor interactions with polar residues in related receptors (e.g., 5-HT2A or 5-HT6), though experimental confirmation is needed.
Physicochemical and ADME Properties
- Solubility : The dual sulfonyl groups in the target compound may enhance aqueous solubility compared to aryl-substituted analogs (e.g., 3-chlorophenyl derivative ), which are more lipophilic.
- Metabolic Stability: Sulfonamides generally resist cytochrome P450-mediated oxidation, suggesting improved metabolic stability over esters or alcohols (e.g., arylethanols in ).
Q & A
Q. What are the optimal synthetic routes for preparing 1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane, and what key reagents are involved?
Methodological Answer: The compound can be synthesized via sequential sulfonylation of the diazepane core. A two-step approach is typical:
Step 1 : React 1,4-diazepane with ethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) using a base (e.g., triethylamine) to neutralize HCl byproducts .
Step 2 : Introduce the 1-methylimidazole-4-sulfonyl group using 1-methyl-1H-imidazole-4-sulfonyl chloride under similar conditions .
Critical Parameters :
- Temperature control (0–25°C) to minimize side reactions.
- Use of anhydrous conditions to prevent hydrolysis of sulfonyl chlorides.
- Purification via alumina or silica gel chromatography (e.g., chloroform/methanol 95:5) .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagent | Solvent | Base | Yield* | Reference |
|---|---|---|---|---|---|
| 1 | Ethanesulfonyl chloride | DMF | K₂CO₃ | Not reported | |
| 2 | 1-Methylimidazole-4-sulfonyl chloride | DCM | Triethylamine | ~20–69% |
*Yields vary based on steric hindrance and purification efficiency.
Q. How can researchers ensure the purity of the compound, and what chromatographic techniques are most effective?
Methodological Answer:
- Purification : Column chromatography using alumina or silica gel with gradient elution (e.g., chloroform/methanol 95:5 to 90:10) effectively removes unreacted sulfonyl chlorides and byproducts .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect trace impurities .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent integration and confirms sulfonylation (e.g., δ 3.0–3.5 ppm for diazepane protons; δ 7.5–8.0 ppm for imidazole protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₀N₄O₄S₂: 348.09; observed: 348.10) .
- FT-IR : Peaks at 1150–1300 cm⁻¹ confirm sulfonyl (S=O) groups .
Advanced Research Questions
Q. How does the conformational flexibility of the 1,4-diazepane ring influence the compound’s reactivity and biological interactions?
Methodological Answer: The diazepane ring adopts multiple chair and boat conformations, affecting:
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?
Methodological Answer:
- Sulfonyl Group Modifications : Replace ethanesulfonyl with bulkier groups (e.g., aryl sulfonyl) to enhance hydrophobic interactions. shows that chloro-substituted aryl groups improve antiparkinsonian activity .
- Imidazole Substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the imidazole ring to stabilize π-π stacking with target proteins .
Q. Table 2: SAR Trends in Diazepane Derivatives
| Modification | Biological Effect | Reference |
|---|---|---|
| Ethanesulfonyl | Moderate enzyme inhibition | |
| 4-Chlorophenyl sulfonyl | Enhanced receptor binding (IC₅₀ = 0.2 μM) | |
| Trifluoromethyl imidazole | Improved metabolic stability |
Q. How do discrepancies in reported biological activity arise from synthetic or analytical variability?
Methodological Answer:
- Synthetic Variability : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., sulfonyl chlorides) can artificially inflate/deflate activity measurements. Use ¹H NMR to quantify impurities .
- Analytical Limitations : Batch-to-batch differences in stereochemistry (e.g., axial vs. equatorial sulfonyl groups) may not be resolved by standard LC-MS. Employ chiral HPLC or circular dichroism for enantiomeric analysis .
Q. What advanced analytical methods resolve contradictions in reported physicochemical properties?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine thermal stability discrepancies (e.g., decomposition points vary due to hydration states) .
- Single-Crystal X-ray Diffraction : Resolves ambiguities in molecular geometry (e.g., bond angles between sulfonyl groups and diazepane) .
- Density Functional Theory (DFT) : Computational modeling predicts electronic effects of substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
